Synthesis and Purification of Fmoc-3-Iodo-L-Tyrosine: A Comprehensive Technical Guide
Synthesis and Purification of Fmoc-3-Iodo-L-Tyrosine: A Comprehensive Technical Guide
Executive Summary
Fmoc-3-iodo-L-tyrosine (CAS: 134486-00-3) is a highly specialized, non-natural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS)[1]. Its applications range from the development of radioiodinated therapeutics and the stabilization of transthyretin (TTR) aggregation inhibitors[2], to serving as a heavy-atom derivative for X-ray crystallography phase determination[3].
This whitepaper provides an in-depth, self-validating methodology for the synthesis, purification, and application of Fmoc-3-iodo-L-tyrosine, detailing the mechanistic causality behind each experimental parameter to ensure maximum yield and high optical purity.
Chemical Rationale & Nomenclature
Nomenclature Clarification: While frequently listed in commercial vendor catalogs as "Fmoc-L-2-Iodotyrosine"[4], the chemically accurate IUPAC designation is Fmoc-3-iodo-L-tyrosine . The parent L-tyrosine features a hydroxyl group at the C4 position of the phenyl ring. Electrophilic iodination occurs at the sterically accessible ortho position relative to this strongly activating hydroxyl group, which is C3[5].
Structural Implications: The introduction of the heavy, electron-withdrawing iodine atom at the C3 position significantly alters the electronic landscape of the molecule. It lowers the pKa of the phenolic hydroxyl from ~10.0 (in standard tyrosine) to approximately 8.2[5]. This increased acidity has profound implications for downstream SPPS, dictating the choice of coupling reagents to prevent base-catalyzed side reactions[].
Mechanistic Pathway of Silver-Mediated Iodination
The direct iodination of aromatic rings using molecular iodine ( I2 ) is notoriously sluggish due to iodine's weak electrophilicity. To overcome this, silver-mediated iodination is employed as a highly efficient, self-driving system[7][8].
The addition of Silver Sulfate ( Ag2SO4 ) acts as a potent halogen acceptor[8]. It reacts with I2 to generate a highly reactive electrophilic iodine species (often conceptualized as an iodonium ion, I+ , or a transient hypoiodite complex)[8][9]. The reaction is thermodynamically driven forward by the precipitation of insoluble Silver Iodide ( AgI )[10].
Expert Insight: The specific selection of Ag2SO4 over other silver salts (such as AgNO3 ) is deliberate; the sulfate counterion is non-oxidizing under these mild conditions, preventing the oxidative degradation of the electron-rich phenol ring[9].
Figure 1: Silver-mediated electrophilic aromatic iodination pathway of Fmoc-L-Tyrosine.
Experimental Methodology: Synthesis & Purification
The following protocol is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure protocol integrity.
Phase 1: Silver-Mediated Iodination
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Preparation: In a round-bottom flask shielded from light (using aluminum foil to prevent photolytic degradation of iodine), dissolve 10.0 mmol of Fmoc-L-Tyrosine in 50 mL of anhydrous Methanol (MeOH).
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Activation: Add 12.0 mmol (1.2 eq) of Ag2SO4 to the solution. Stir for 5 minutes to ensure uniform suspension[8][10].
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Electrophilic Addition: Gradually add 12.0 mmol (1.2 eq) of molecular I2 in small portions over 15 minutes.
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Reaction & Validation: Stir the mixture at room temperature (20-25°C) for 1.5 to 2 hours. Self-Validation Checkpoint: The reaction is visually validated by the formation of a dense yellow precipitate ( AgI ), confirming the generation of the active electrophile and the progression of the halogen exchange[10].
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Filtration: Filter the reaction mixture through a pad of Celite to remove the AgI precipitate. Wash the filter cake with an additional 20 mL of MeOH.
-
Concentration: Evaporate the filtrate under reduced pressure to yield a crude brownish residue.
Phase 2: Workup and Extraction
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Reconstitution: Dissolve the crude residue in 100 mL of Ethyl Acetate (EtOAc).
-
Quenching & Validation: Wash the organic layer with 50 mL of 5% aqueous Sodium Thiosulfate ( Na2S2O3 ). Self-Validation Checkpoint: The organic layer will immediately transition from a dark brown/purple to a pale yellow or clear solution, indicating the complete reduction of excess unreacted I2 to water-soluble iodide ions.
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Acidic Washing (Critical Step): Wash the organic layer sequentially with 0.1 M HCl (50 mL) and Brine (50 mL). Causality Note: You must avoid basic washes (e.g., NaHCO3 ). Because the carboxylic acid is unprotected, a basic wash would deprotonate it, causing the target compound to partition into the aqueous phase and destroying the yield.
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Drying: Dry the organic phase over anhydrous Magnesium Sulfate ( MgSO4 ), filter, and concentrate in vacuo.
Phase 3: RP-HPLC Purification
To achieve the >98% purity required for SPPS[11][12], Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory.
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Column: C18 Reverse-Phase Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
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Mobile Phase: Solvent A: 0.1% TFA in H2O ; Solvent B: 0.1% TFA in Acetonitrile.
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Gradient: 20% B to 80% B over 45 minutes.
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Detection: Monitor UV absorbance at 220 nm (peptide bond) and 254 nm (aromatic ring).
Quantitative Data & Analytical Validation
All quantitative outputs from the synthesis and purification phases are summarized below for comparative benchmarking.
Table 1: Analytical and Yield Data for Fmoc-3-Iodo-L-Tyrosine Synthesis
| Parameter | Expected Value | Analytical Method / Causality |
| Crude Yield | 85 - 90% | Gravimetric (Post-extraction). |
| Purified Yield | 55 - 65% | Gravimetric (Post-lyophilization). Losses are typical due to the removal of unreacted starting material and di-iodinated byproducts. |
| Purity | > 98.0% | RP-HPLC (220 nm). Essential to prevent sequence termination during SPPS[11]. |
| Retention Time | ~18.5 min | HPLC (C18, 5-95% MeCN/H2O, 0.1% TFA). |
| Mass (ESI-MS) | [M+H]+ 530.3 | Mass Spectrometry. Validates the addition of exactly one iodine atom (126.9 Da)[1]. |
| Melting Point | 210°C (dec.) | Melting Point Apparatus[5]. |
Application in Solid-Phase Peptide Synthesis (SPPS)
When incorporating Fmoc-3-iodo-L-tyrosine into a peptide sequence, the altered electronics of the iodinated phenol must be accounted for.
Because the pKa of the phenol is lowered to ~8.2, it is significantly more prone to deprotonation under standard basic coupling conditions. If a strong base like DIPEA is used in excess alongside uronium salts (e.g., HBTU/HATU), the resulting phenoxide ion can act as a competing nucleophile, leading to unwanted O-acylation and branched peptide side-products[].
Optimized Coupling Strategy: It is highly recommended to use mild, less basic coupling cocktails. The combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure is the gold standard here[13]. This neutral-to-mildly-acidic activation prevents phenoxide formation, allowing the unprotected phenol of Fmoc-3-iodo-L-tyrosine to be coupled cleanly without requiring transient tBu protection[7][13].
Figure 2: Iterative Solid-Phase Peptide Synthesis (SPPS) workflow incorporating Fmoc-3-iodo-L-tyrosine.
References
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Sy, W. W., Lodge, B. A., & By, A. W. (1990). "Aromatic iodination with iodine and silver sulfate." Synthetic Communications. URL: [Link]
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Purushotham, M. et al. (2022). "A Direct Route for the Preparation of Fmoc/OtBu Protected Iodotyrosine." ResearchGate. URL: [Link]
-
CSIC. "High Efficiency Solid Phase Peptide Synthesis (HE-SPPS) Protocols." CSIC.es. URL: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. US11028128B2 - Inhibition of the aggregation of transthyretin by specific binding of peptides to aggregation-driving segments - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hamarichemicals.com [hamarichemicals.com]
- 5. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine iodine monochloride | 6443-90-9 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fmoc-tyrosine | Sigma-Aldrich [sigmaaldrich.com]
- 12. fmoc-3-iodo-l-tyrosine suppliers USA [americanchemicalsuppliers.com]
- 13. digital.csic.es [digital.csic.es]
